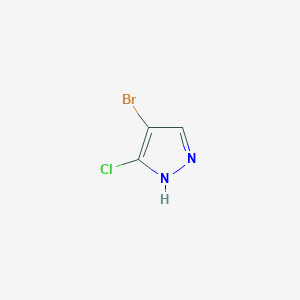

4-Bromo-3-chloro-1H-pyrazole

Description

Significance as a Halogenated Pyrazole (B372694) Scaffold in Organic Synthesis

4-Bromo-3-chloro-1H-pyrazole is a halogenated derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Its structure is characterized by the presence of a bromine atom at the 4-position and a chlorine atom at the 3-position of the pyrazole ring. This di-halogenated pyrazole serves as a crucial building block in organic synthesis, primarily due to the distinct reactivity of its halogen substituents. The strategic placement of bromine and chlorine atoms allows for selective chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

The bromine atom at the C-4 position is particularly amenable to participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is attributed to the favorable kinetics of oxidative addition at the C-Br bond. In contrast, the chlorine atom at the C-3 position can act as a directing group for electrophilic substitutions or be involved in nucleophilic substitution reactions under appropriate conditions. This differential reactivity enables a divergent synthetic approach, where each halogen can be functionalized independently to introduce various molecular complexities.

The pyrazole core itself is a significant structural motif in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. The introduction of halogen atoms can significantly influence the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, 4-Bromo-3-chloro-1H-pyrazole represents a valuable scaffold for the development of new pharmaceutical and agrochemical agents.

Positioning within Contemporary Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern chemical research, with a profound impact on drug discovery, materials science, and agrochemicals. numberanalytics.com Pyrazoles and their derivatives have historically been and continue to be a focal point of investigation due to their diverse chemical reactivity and biological significance. globalresearchonline.net

In the current landscape of heterocyclic chemistry, there is a strong emphasis on the development of efficient and selective synthetic methodologies to access novel and complex molecular architectures. researchgate.net Halogenated heterocycles, such as 4-Bromo-3-chloro-1H-pyrazole, are of particular interest as they serve as versatile synthons for post-synthetic modifications. The ability to selectively functionalize the C-Br and C-Cl bonds through various cross-coupling and substitution reactions aligns perfectly with the contemporary goals of molecular diversity and complexity generation.

Modern research in this field is also driven by the principles of green and sustainable chemistry, focusing on the development of catalytic methods that minimize waste and improve reaction efficiency. acs.org The use of palladium-catalyzed reactions for the functionalization of 4-Bromo-3-chloro-1H-pyrazole is a prime example of this trend, offering high yields and selectivity under relatively mild conditions.

Furthermore, the exploration of new applications for heterocyclic compounds in materials science, such as in the development of organic electronics and functional materials, is a rapidly growing area. numberanalytics.com The unique electronic properties conferred by the pyrazole ring and its halogen substituents make compounds like 4-Bromo-3-chloro-1H-pyrazole potential candidates for such applications. The ongoing research into the synthesis and reactivity of this and similar halogenated pyrazoles continues to push the boundaries of heterocyclic chemistry, enabling the creation of novel molecules with tailored properties for a wide array of scientific and technological applications. mdpi.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 4-Bromo-3-chloro-1H-pyrazole.

| Property | Value |

| Molecular Formula | C₃H₂BrClN₂ |

| Molecular Weight | 195.40 g/mol |

| Appearance | Solid |

| Melting Point | 127-129 °C |

| Solubility | Soluble in DMF, DMSO |

| CAS Number | 27258-18-0 |

Table created based on data from available chemical supplier information.

Synthesis and Reactions

The synthesis of 4-Bromo-3-chloro-1H-pyrazole typically involves multi-step procedures starting from readily available pyrazole precursors. A common approach is the halogenation of the pyrazole ring. This can be achieved through the use of specific halogenating agents such as N-bromosuccinimide (NBS) for bromination and thionyl chloride or other chlorinating agents for chlorination. The sequence and conditions of these halogenation steps are crucial for achieving the desired regioselectivity.

Once synthesized, 4-Bromo-3-chloro-1H-pyrazole can undergo a variety of chemical reactions, making it a versatile intermediate.

Nucleophilic Substitution: The chlorine atom at the C-3 position can be displaced by various nucleophiles.

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, with the existing substituents directing the position of the incoming group.

Coupling Reactions: The bromine atom at the C-4 position is particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrClN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASSLNHDRZFHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27258-18-0 | |

| Record name | 4-bromo-3-chloro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 1h Pyrazole

Regioselective Synthesis Strategies for Halogenated Pyrazoles

The regioselective synthesis of halogenated pyrazoles can be approached in two primary ways: by constructing the pyrazole (B372694) ring from previously halogenated precursors or by selectively halogenating a pre-formed pyrazole core. Both strategies rely on a deep understanding of the electronic properties of the pyrazole ring and the reaction mechanisms involved.

Cyclization Approaches for Pyrazole Core Formation

The formation of the pyrazole ring is a cornerstone of its synthesis. Two of the most powerful and versatile methods include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and the 1,3-dipolar cycloaddition of 1,3-dipoles to dipolarophiles. rsc.orgnih.gov

The most traditional and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.org The regioselectivity of this reaction is a critical factor, especially when using unsymmetrical dicarbonyl compounds and substituted hydrazines.

To synthesize a 4-bromo-3-chloro-1H-pyrazole via this route, one would ideally start with a halogenated 1,3-dicarbonyl precursor. For instance, the reaction of hydrazine with a 2-bromo-3-chloro-1,3-dicarbonyl compound could theoretically yield the desired product. One reported method involves the condensation of α-bromo-1,3-diaryl-propan-1,3-diones with nucleophiles like semicarbazide (B1199961) hydrochloride to produce 4-bromo-diaryl-pyrazoles. tsijournals.com A similar strategy using a precursor with the required chlorine at the 3-position would be necessary.

A powerful one-pot protocol combines the cyclization and bromination steps. This involves reacting 1,3-diketones with arylhydrazines in the presence of a brominating agent like N-bromosaccharin and a catalyst, leading directly to 4-bromopyrazole derivatives under solvent-free conditions. jmcs.org.mxresearchgate.net

Table 1: Examples of One-Pot Synthesis of 4-Bromopyrazoles researchgate.net

| 1,3-Diketone | Arylhydrazine | Brominating Agent | Catalyst | Product | Yield (%) |

| Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 95 |

| Benzoylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | 4-Bromo-5-methyl-1,3-diphenyl-1H-pyrazole | 92 |

| Acetylacetone | 4-Chlorophenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | 4-Bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 93 |

This interactive table summarizes the one-pot synthesis of various 4-bromopyrazole derivatives.

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a highly effective method for constructing five-membered heterocyclic rings like pyrazoles. nih.govwikipedia.org This reaction typically involves a 1,3-dipole, such as a diazo compound or a sydnone (B8496669), and a dipolarophile, which is usually an alkyne or an alkene. wikipedia.orglew.ro The regiochemistry of the final pyrazole is determined by the substituents on both the dipole and the dipolarophile.

To generate a 4-bromo-3-chloro-1H-pyrazole, this strategy would require halogenated starting materials. For example, the cycloaddition of a chloro-substituted diazo compound with a bromo-alkyne could provide a pathway to the target molecule. Sydnones, which are mesoionic aromatic compounds, can also serve as 1,3-dipoles; they react with alkynes to form pyrazoles after the extrusion of carbon dioxide. lew.ro A halogenated sydnone could, therefore, be a valuable precursor in the synthesis of halogenated pyrazoles. nih.govlew.ro

Table 2: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition of Sydnones lew.ro

| Sydnone | Dipolarophile | Product |

| 3-(2,4-dimethylphenyl)sydnone | Dimethylacetylenedicarboxylate (DMAD) | Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-4,5-dicarboxylate |

| 4-Bromo-3-(2,4-dimethylphenyl)sydnone | Dimethylacetylenedicarboxylate (DMAD) | Dimethyl 3-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4,5-dicarboxylate |

| 3-(2,4-dimethylphenyl)sydnone | Ethyl propiolate | Mixture of Ethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate and Ethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate |

This interactive table illustrates the synthesis of pyrazole derivatives through the cycloaddition of various sydnones with alkynes.

Targeted Halogenation Protocols

An alternative and often more practical approach is the direct, regioselective halogenation of a pre-synthesized pyrazole core. This requires careful selection of halogenating agents and reaction conditions to control the position of substitution. The electronic nature of the pyrazole ring dictates that the C4 position is the most susceptible to electrophilic attack, while the C3 and C5 positions are less reactive.

The C4 position of the pyrazole ring is electron-rich, making it the primary site for electrophilic aromatic substitution. Therefore, bromination of an unsubstituted pyrazole or a 3-chloropyrazole precursor will almost exclusively occur at the C4 position. A variety of brominating agents can be employed for this purpose, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and N-bromosaccharin. jmcs.org.mxresearchgate.net

The high reactivity of the C4 position allows for efficient bromination under mild conditions. For example, electrochemical bromination has been shown to be an effective method for producing 4-bromopyrazoles. researchgate.net This process involves the anodic oxidation of bromide salts to generate the electrophilic bromine species in situ. This method has been successfully applied to pyrazoles with both electron-donating and electron-withdrawing substituents, consistently yielding the 4-bromo derivative. researchgate.net

Direct electrophilic chlorination at the C3 position of a pyrazole ring is challenging due to the lower electron density at this position compared to C4. researchgate.net Consequently, if the C4 position is unsubstituted, it will be chlorinated preferentially. rsc.org To achieve C3 chlorination, one must either block the C4 position or use a synthetic strategy that circumvents direct electrophilic attack.

One effective strategy involves a multi-step sequence:

Condensation: Reaction of a β-chloro carboxylic acid or its equivalent with a hydrazine to form a pyrazolidinone intermediate.

Halogenation: Introduction of the bromine atom at the C4 position of the pyrazolidinone ring.

Oxidation/Aromatization: Conversion of the pyrazolidinone to the aromatic pyrazole, yielding the final 3-chloro-4-bromopyrazole. researchgate.net

Another powerful method is the dehydroxyhalogenation of 3-hydroxypyrazoles (pyrazolones). Pyrazolones can be readily synthesized and subsequently treated with chlorinating agents like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at C3 into a chloro group. researchgate.net If this 3-chloropyrazole intermediate is then subjected to electrophilic bromination as described above, the bromine will be directed to the activated C4 position, affording the desired 4-bromo-3-chloro-1H-pyrazole.

Recent advances have also explored electrochemical methods for halogenation, which can offer alternative pathways for selective functionalization under mild conditions. rsc.org

Sequential Halogenation Procedures

Sequential halogenation remains a fundamental and widely practiced approach for the synthesis of multi-halogenated pyrazoles. The regioselectivity of these reactions is dictated by the electronic properties of the pyrazole ring, which is an electron-rich heterocycle. Electrophilic halogenation of an unsubstituted 1H-pyrazole occurs preferentially at the C4 position, as it is the most electron-rich and sterically accessible. researchgate.netresearchgate.net This inherent reactivity profile is the cornerstone of designing a sequential synthesis for 4-bromo-3-chloro-1H-pyrazole.

A plausible and common strategy involves a two-step process:

Bromination at the C4 Position: The first step is the selective bromination of 1H-pyrazole at the C4 position. This is typically achieved using mild brominating agents like N-bromosuccinimide (NBS) in a suitable organic solvent. The high selectivity for the C4 position minimizes the formation of other isomers. researchgate.net

Chlorination at the C3 Position: With the C4 position blocked, the subsequent chlorination is directed to the C3 or C5 position. Introducing a chlorine atom at the C3 position of 4-bromo-1H-pyrazole is more challenging due to the deactivating effect of the bromine atom. This step often requires more forcing conditions or different types of chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) at elevated temperatures. The choice of solvent and reaction conditions is critical to control the regioselectivity and prevent over-halogenation.

The general reaction scheme is outlined below:

Scheme 1: Proposed sequential halogenation route to 4-Bromo-3-chloro-1H-pyrazole.

Below is a table summarizing typical reagents and conditions for each step in the sequential halogenation process.

| Step | Starting Material | Halogenating Agent | Typical Solvent | General Conditions | Product |

|---|---|---|---|---|---|

| 1. Bromination | 1H-Pyrazole | N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | Room Temperature | 4-Bromo-1H-pyrazole |

| 2. Chlorination | 4-Bromo-1H-pyrazole | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) | Acetic Acid or Dichloromethane | Elevated Temperature / Reflux | 4-Bromo-3-chloro-1H-pyrazole |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like substituted pyrazoles in a single, efficient step. beilstein-journals.org These reactions enhance synthetic efficiency by combining three or more starting materials in one pot, thereby reducing waste, saving time, and simplifying purification processes.

While a direct MCR that simultaneously and regioselectively installs a chlorine at C3 and a bromine at C4 is not commonly reported, a hybrid approach combining an MCR with a subsequent halogenation step is highly feasible. beilstein-journals.org For instance, a three-component reaction can be employed to construct a 3-substituted pyrazole, which is then subjected to sequential halogenation.

A representative MCR approach involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and another component to build the pyrazole core. A variation of the classic Knorr pyrazole synthesis can be adapted for this purpose. beilstein-journals.org An alternative is the Sonogashira alkynylation of terminal alkynes with (hetero)aroyl chlorides to generate alkynones in situ, which then react with hydrazine in a one-pot fashion. beilstein-journals.org The resulting 1,3,5-trisubstituted pyrazole can then be halogenated.

For the specific synthesis of 4-bromo-3-chloro-1H-pyrazole, a hypothetical MCR could be designed to form a 3-chloro-1H-pyrazole intermediate, which would then be brominated at the C4 position.

| Reaction Type | Component 1 | Component 2 | Component 3 | Intermediate Product | Subsequent Step |

|---|---|---|---|---|---|

| Condensation-Cyclization | Hydrazine | β-Ketoester (with chlorine) | Aldehyde | Substituted 3-chloropyrazole | Bromination with NBS |

| [3+2] Cycloaddition | Diazo Compound | Alkynyl Bromide | - | Substituted 4-bromopyrazole | Chlorination with NCS |

This MCR-based strategy streamlines the synthesis of a key intermediate, which can then be selectively functionalized, embodying the principles of convergent synthesis.

Catalytic Approaches in 4-Bromo-3-chloro-1H-pyrazole Synthesis

Catalysis, particularly using transition metals, provides elegant and efficient solutions for the synthesis of heterocyclic compounds. These methods often proceed under mild conditions with high selectivity.

Palladium catalysis is a cornerstone of modern organic synthesis. For pyrazole synthesis, palladium catalysts can facilitate multi-component couplings and cyclization reactions. A notable example is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to produce highly substituted pyrazoles. organic-chemistry.orgorganic-chemistry.org

A specific strategy relevant to 4-bromo-3-chloro-1H-pyrazole could involve a sequential palladium-catalyzed process. For example, a Sonogashira cyclocondensation followed by halogenation offers a powerful route. beilstein-journals.org In this approach, a terminal alkyne and an acyl chloride are coupled using a palladium catalyst to form an alkynone intermediate. This intermediate is not isolated but is reacted in the same pot with hydrazine to yield a 1,3,5-trisubstituted pyrazole. This pyrazole can then be halogenated at the C4 position using an N-halosuccinimide. beilstein-journals.org To achieve the desired 3-chloro-4-bromo substitution pattern, one would start with a chlorinated acyl chloride or a chlorinated alkyne.

The key advantages of this catalytic approach include:

Mild Reaction Conditions: These reactions often proceed at or near room temperature.

High Regioselectivity: The catalytic cycle can precisely control the position of substituents.

Functional Group Tolerance: A wide range of functional groups are tolerated, allowing for the synthesis of diverse derivatives.

A summary of a potential palladium-catalyzed route is presented in the table below.

| Reaction Name | Key Reagents | Catalyst System | Process Description | Potential Outcome |

|---|---|---|---|---|

| Sequential Sonogashira Cyclocondensation / Halogenation | Terminal Alkyne, Acyl Chloride (chlorinated), Hydrazine, NBS | Pd(OAc)₂, CuI, PPh₃ | One-pot formation of a 3-chloropyrazole intermediate, followed by bromination at the C4 position. | 4-Bromo-3-chloro-1H-pyrazole |

| Four-Component Coupling | Terminal Alkyne, Hydrazine, Carbon Monoxide, Aryl Iodide (chlorinated) | PdCl₂(PPh₃)₂ | Direct assembly of a 3-chlorophenyl-pyrazole core, which would require subsequent bromination. | Precursor to the target compound |

Optimization of Synthetic Routes for Research Scale-Up

Transitioning a synthetic route from laboratory research to a larger scale-up production requires careful optimization of several parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility.

For the synthesis of 4-bromo-3-chloro-1H-pyrazole, optimization would focus on the following key areas:

Reagent and Solvent Selection:

Cost and Availability: Replacing expensive or specialized reagents with cheaper, readily available alternatives without compromising yield or purity.

Safety and Environment: Substituting hazardous reagents and solvents (e.g., chlorinated solvents, highly toxic bromine) with safer options. For example, using NBS and NCS is generally safer than using elemental Br₂ and Cl₂. Utilizing "green" solvents or minimizing solvent volume is also a key consideration.

Reaction Conditions:

Temperature and Time: Fine-tuning the reaction temperature and duration to maximize the conversion rate while minimizing the formation of byproducts, such as over-halogenated species. This can lead to significant energy savings on a larger scale.

Concentration: Optimizing reactant concentrations can improve reaction kinetics and throughput.

Catalyst Efficiency (for catalytic routes):

Loading: Minimizing the loading of expensive palladium catalysts is crucial for cost reduction. High-turnover catalysts are highly desirable.

Recycling: Developing protocols for the recovery and recycling of the catalyst can dramatically improve the economic viability of the process.

Process Simplification:

One-Pot Procedures: Favoring multi-component or telescoping (one-pot) syntheses over multi-step processes with intermediate purifications reduces operational complexity, solvent waste, and product loss.

Purification Method: Replacing chromatographic purification, which is not ideal for large quantities, with more scalable methods like crystallization or distillation is a primary goal. Developing a protocol where the final product crystallizes directly from the reaction mixture would be an ideal outcome.

The table below outlines key optimization parameters for the different synthetic strategies.

| Synthetic Strategy | Parameter to Optimize | Goal | Example |

|---|---|---|---|

| Sequential Halogenation | Stoichiometry | Minimize over-halogenation and unreacted starting material. | Using 1.0-1.05 equivalents of halogenating agent. |

| Purification | Replace chromatography with crystallization. | Screening various solvent systems to find one suitable for crystallization. | |

| Multi-component Reaction | Order of Addition | Maximize yield and selectivity. | Testing different sequences for adding the three or more components. |

| Process Integration | Combine MCR and subsequent halogenation into a one-pot process. | After MCR completion, directly add the halogenating agent to the crude reaction mixture. | |

| Palladium-Catalyzed Synthesis | Catalyst Loading | Reduce cost. | Screening catalyst concentrations from 5 mol% down to <0.1 mol%. |

| Ligand Choice | Improve catalyst stability and activity. | Evaluating different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |

Ultimately, a robust and scalable synthesis of 4-bromo-3-chloro-1H-pyrazole would likely involve a streamlined, high-yielding process that minimizes purification steps and uses cost-effective, safe reagents.

Elucidation of Chemical Reactivity and Derivatization Pathways

Reactivity of Halogen Substituents

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered electron-rich, which influences its susceptibility to various substitution patterns. The reactivity of the chloro and bromo substituents at the C3 and C4 positions, respectively, is a complex interplay of inductive and resonance effects, as well as the inherent stability of reaction intermediates.

Nucleophilic Substitution Reactions of the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, typically requiring the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. quora.comchemrxiv.org The generally accepted mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. quora.com The reactivity of the leaving group in SNAr reactions typically follows the trend F > Cl ≈ Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the intermediate through an inductive effect. chemrxiv.orgnih.gov

In the case of 4-Bromo-3-chloro-1H-pyrazole, the pyrazole ring itself is not strongly electron-deficient. Unlike pyridines or pyrimidines, which are more susceptible to SNAr due to the electron-withdrawing nature of the ring nitrogens, the pyrazole ring system is considered π-excessive. rrbdavc.org Consequently, nucleophilic aromatic substitution on an unactivated pyrazole core is a challenging transformation. For SNAr to occur, the ring typically requires substitution with potent electron-withdrawing groups, such as a nitro group, which are absent in this molecule. organic-chemistry.orgmdpi.com Therefore, the chlorine atom at the C3 position of 4-Bromo-3-chloro-1H-pyrazole is expected to be largely unreactive towards nucleophilic displacement under standard SNAr conditions.

Electrophilic Aromatic Substitution Directed by Halogens

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. For the pyrazole ring, electrophilic attack occurs preferentially at the C4 position, which possesses the highest electron density. quora.comrrbdavc.orgyoutube.com In 4-Bromo-3-chloro-1H-pyrazole, this highly reactive C4 position is already occupied by a bromine atom. Halogen substituents are known to be deactivating towards electrophilic attack due to their electron-withdrawing inductive effect, yet they direct incoming electrophiles to the ortho and para positions via resonance stabilization of the cationic intermediate (the arenium ion). researchgate.net

Further electrophilic substitution on the 4-Bromo-3-chloro-1H-pyrazole ring is therefore disfavored for two primary reasons:

The most nucleophilic carbon (C4) is blocked.

Any subsequent electrophilic attack would likely target the C5 position, which is ortho to the C4-bromo substituent and meta to the C3-chloro substituent. However, forcing conditions would be necessary to overcome the deactivation of the ring. researchgate.net It is also possible for electrophiles to react at the N1 position, leading to N-substituted pyrazole derivatives. rrbdavc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govyoutube.com For 4-Bromo-3-chloro-1H-pyrazole, the differential reactivity of the C-Br and C-Cl bonds provides an opportunity for selective, stepwise functionalization.

Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govmdpi.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

A key aspect of utilizing dihalogenated substrates is achieving site-selectivity. The selectivity of the initial oxidative addition step to the palladium(0) catalyst is generally governed by the carbon-halogen bond dissociation energy. nih.gov For aryl halides, the reactivity order is overwhelmingly I > Br > Cl. nih.gov Consequently, in 4-Bromo-3-chloro-1H-pyrazole, the Suzuki-Miyaura coupling is expected to proceed with high selectivity at the more reactive C4-bromo position, leaving the C3-chloro position intact for subsequent transformations. This selectivity allows for a modular approach to synthesizing polysubstituted pyrazoles. Studies on other dihaloheterocycles confirm that selective coupling at the bromine site is a general and predictable outcome. nih.govnih.gov

Research on the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole has demonstrated the feasibility of this reaction on a substituted 4-bromopyrazole core, yielding the desired coupled products. rsc.org Similarly, halogenated aminopyrazoles have been shown to be excellent substrates, with bromo derivatives being superior to iodo derivatives due to a reduced tendency for dehalogenation side reactions. researchgate.netsemanticscholar.org

Below is a table of representative conditions for the selective Suzuki-Miyaura coupling at the C4-bromo position, based on successful reactions with structurally similar 4-bromopyrazole substrates.

| Catalyst / Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | EtOH / H₂O | Reflux | Good | researchgate.net |

| XPhos Pd G2 | XPhos | K₂CO₃ | EtOH / H₂O | 120 (Microwave) | >80 | researchgate.net |

| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane / H₂O | 100 | Good to Excellent | whiterose.ac.uk |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 80 | High | rsc.org |

Sonogashira Coupling Investigations

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically co-catalyzed by a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.orgyoutube.com It is a vital tool for the synthesis of conjugated enynes and arylalkynes. wikipedia.org

Similar to the Suzuki-Miyaura reaction, the site-selectivity of the Sonogashira coupling on dihaloarenes is dictated by the relative reactivity of the carbon-halogen bonds. The established reactivity trend is I > OTf > Br >> Cl. youtube.com Therefore, 4-Bromo-3-chloro-1H-pyrazole is an ideal substrate for selective alkynylation at the C4 position. The significantly lower reactivity of the C-Cl bond ensures that the reaction can be stopped cleanly after the mono-coupling product is formed, providing a 4-alkynyl-3-chloro-1H-pyrazole intermediate.

Numerous studies have demonstrated the successful Sonogashira coupling of 4-bromopyrazole derivatives under standard conditions. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne, often employing highly active palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands. nih.gov

The table below outlines typical conditions used for the Sonogashira coupling of aryl bromides, which are directly applicable for the selective functionalization of 4-Bromo-3-chloro-1H-pyrazole at the C4 position.

| Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp. | researchgate.net |

| Pd(OAc)₂ / Ligand | CuI | Et₃N / Piperidine | MeCN | 110 | researchgate.net |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-Free) | TMP | DMSO | Room Temp. - 60 | nih.gov |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 60 | wikipedia.org |

General Palladium-Catalyzed Cross-Coupling Methodologies

The predictable selectivity observed in Suzuki-Miyaura and Sonogashira couplings of 4-Bromo-3-chloro-1H-pyrazole is a hallmark of general palladium-catalyzed cross-coupling methodologies. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : A palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). This step is generally the rate-determining and selectivity-determining step. The lower bond energy of the C-Br bond compared to the C-Cl bond leads to a much faster rate of oxidative addition, thereby ensuring reaction occurs at the C4 position. nih.gov

Transmetalation : The organopalladium(II) intermediate reacts with the organometallic coupling partner (e.g., an organoboron or organocopper acetylide species). The organic group is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. whiterose.ac.uk Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance the rate of both oxidative addition and reductive elimination, allowing for the coupling of less reactive chlorides, though typically at higher temperatures or after the more reactive bromide has been functionalized. nih.govnih.gov This provides a strategic framework for the sequential, site-selective derivatization of 4-Bromo-3-chloro-1H-pyrazole, making it a valuable building block in medicinal chemistry and materials science.

Regiocontrolled Derivatization via Cross-Coupling

The presence of two different halogen atoms on the pyrazole ring is a key feature for regiocontrolled derivatization. In transition-metal-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond at the C-4 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C-3 position. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle of palladium-based cross-coupling reactions.

This reactivity differential allows for the selective functionalization at the C-4 position while leaving the C-3 chloro substituent intact for potential subsequent transformations. The Suzuki-Miyaura coupling is a prominent example of this strategy. For instance, in a related compound, 4-bromo-3,5-dinitro-1H-pyrazole, Suzuki-Miyaura cross-coupling with various boronic acids proceeds efficiently and selectively at the C-4 position. rsc.org This transformation is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, in the presence of a base. rsc.org The resulting 3-chloro-4-aryl-1H-pyrazole can then be used in further synthetic manipulations.

The general conditions for such regioselective Suzuki-Miyaura reactions are summarized in the table below, based on established protocols for similar dihaloheterocycles. nih.govmdpi.com

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ / XPhos Pd G2 | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 3-Chloro-4-aryl-1H-pyrazole |

| Heteroarylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene or DME | 3-Chloro-4-heteroaryl-1H-pyrazole |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | Na₂CO₃ | Acetonitrile/H₂O | 3-Chloro-4-vinyl-1H-pyrazole |

Oxidation and Reduction Chemistry of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and, like benzene, exhibits considerable stability, making it generally resistant to oxidation and reduction reactions under mild conditions. pharmdbm.com

Oxidation: There is limited specific research on the oxidation of the 4-bromo-3-chloro-1H-pyrazole ring itself. In general, the pyrazole nucleus is not readily oxidized. However, if the pyrazole ring bears oxidizable substituents, such as alkyl groups, these can be transformed without disrupting the ring. For example, alkylated pyrazoles can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to yield the corresponding pyrazole carboxylic acids. pharmdbm.com A patent describes the oxidation of a 3-methyl-5-bromopyrazole to 5-bromo-1H-3-pyrazolecarboxylic acid, illustrating the oxidation of a substituent rather than the heterocyclic core. google.com

Reduction: The reduction of the pyrazole ring requires more forcing conditions. Catalytic hydrogenation of pyrazoles can lead to the corresponding non-aromatic pyrazoline and, upon further reduction, pyrazolidine derivatives. This process typically necessitates high pressures of hydrogen gas and potent catalysts, such as rhodium on carbon or platinum oxide. The stability of the aromatic system means that such reductions are not commonly performed unless the saturated heterocyclic core is the specific synthetic target. The presence of halogens on the ring may also be susceptible to hydrodehalogenation under these conditions.

Regioselective Functionalization Beyond Halogen Displacement

Beyond the displacement of its halogen atoms, 4-bromo-3-chloro-1H-pyrazole offers other sites for selective functionalization, namely the N-1 and C-5 positions.

N-H Functionalization: The pyrazole ring contains an acidic proton on the N-1 nitrogen, which can be readily substituted. N-alkylation is a common transformation, typically achieved by deprotonating the pyrazole with a base (e.g., NaH, K₂CO₃) followed by the addition of an alkylating agent like an alkyl halide. An alternative acid-catalyzed method has also been developed for the N-alkylation of pyrazoles, including 4-chloropyrazole, using trichloroacetimidate electrophiles and a Brønsted acid catalyst such as camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This method provides a valuable alternative for substrates that may be sensitive to basic conditions.

| Alkylating Agent | Conditions | Product Type | Reference Analogy |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃) in DMF or CH₃CN | 1-Alkyl-4-bromo-3-chloro-1H-pyrazole | General Pyrazole Chemistry |

| Trichloroacetimidate | Brønsted Acid (e.g., CSA) in DCE | 1-Alkyl-4-bromo-3-chloro-1H-pyrazole | mdpi.comsemanticscholar.org |

C-H Functionalization: The C-5 position of the pyrazole ring is the sole remaining C-H bond. This proton is the most acidic C-H proton in the ring, making the C-5 position a target for regioselective C-H functionalization. researchgate.net While traditional electrophilic substitution on the pyrazole ring typically occurs at the C-4 position, the presence of the bromo group there directs attention to C-5. pharmdbm.com Modern transition-metal-catalyzed C–H activation provides a powerful tool for functionalizing this position without requiring prior halogenation. dntb.gov.uarsc.org These reactions often utilize a directing group, which can be a substituent on the N-1 nitrogen, to guide a metal catalyst (e.g., palladium, rhodium, cobalt) to the C-5 position to forge new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Mechanistic Studies of 4-Bromo-3-chloro-1H-pyrazole Reactions

The regioselectivity observed in the reactions of 4-bromo-3-chloro-1H-pyrazole is underpinned by fundamental mechanistic principles.

Cross-Coupling Mechanisms: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established and proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond. This step is generally rate-determining. The greater reactivity of the C-Br bond compared to the C-Cl bond means that the energy barrier for oxidative addition at the C-4 position is significantly lower, leading to the selective formation of the Pd(II)-aryl intermediate at this site. researchgate.netyoutube.com

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst. youtube.com

The pronounced difference in the rates of oxidative addition for C-Br versus C-Cl bonds is the cornerstone of the regiocontrolled derivatization of this and similar polyhalogenated heterocycles.

C-H Functionalization Mechanisms: The mechanisms of transition-metal-catalyzed C-H functionalization are diverse. acs.org For pyrazoles, a common pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. princeton.edu In this process, the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base. For pyrazoles, the N-2 lone pair often acts as a directing group, coordinating to the metal and positioning it for the selective cleavage of the C-5 C-H bond. Computational studies on various heterocyclic systems have been instrumental in elucidating the energetics of these pathways and rationalizing the observed regioselectivity. princeton.edu

Advanced Spectroscopic and Crystallographic Analyses of 4 Bromo 3 Chloro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazoles, offering critical information on electron distribution and dynamic processes such as tautomerism. bohrium.com

While specific spectral data for 4-Bromo-3-chloro-1H-pyrazole is not extensively documented, the chemical shifts can be reliably predicted based on data from its parent analogues, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole. mdpi.com

¹H NMR: The proton NMR spectrum is expected to show two primary signals: one for the N-H proton and another for the C5-H proton. The N-H proton signal is typically broad and appears significantly downfield (often >10 ppm), with its exact position being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and proton exchange. The C5-H proton is anticipated to be a singlet in the aromatic region, with its chemical shift influenced by the adjacent halogen substituents. Based on data for 4-Cl-pyrazole (7.62 ppm) and 4-Br-pyrazole (7.68 ppm) in CD₂Cl₂, the C5-H signal for 4-Bromo-3-chloro-1H-pyrazole is expected in a similar range, approximately 7.6-7.8 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would display three distinct signals for the pyrazole (B372694) ring carbons (C3, C4, and C5). The C4 carbon, directly attached to the bromine, would be significantly shielded. The C3 carbon, bonded to chlorine, and the C5 carbon will have their chemical shifts influenced by the electronegativity of the adjacent nitrogen and halogen atoms.

¹⁵N NMR: ¹⁵N NMR is particularly powerful for studying pyrazoles. nih.gov It can distinguish between the two nitrogen environments: the "pyrrole-like" nitrogen (N1), which is bonded to a hydrogen atom, and the "pyridine-like" nitrogen (N2), which possesses a lone pair of electrons. nih.gov In the solid state, these two nitrogens show a distinct chemical shift difference. nih.gov For instance, in related systems, the pyridine-like N2 resonates at a much lower field (e.g., ~243 ppm) compared to the pyrrole-like N1 (e.g., ~193 ppm). nih.gov This distinction is fundamental for investigating tautomerism.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Remarks |

| ¹H | ||

| N1-H | >10 | Broad signal, position is solvent and concentration dependent. |

| C5-H | ~7.6 - 7.8 | Singlet, estimated from 4-chloro- and 4-bromo-1H-pyrazole data. mdpi.com |

| ¹³C | ||

| C3 | ~135 - 145 | Influenced by adjacent N and Cl atoms. |

| C4 | ~95 - 105 | Shielded due to direct attachment to bromine. |

| C5 | ~125 - 135 | Influenced by adjacent N and C-Br group. |

| ¹⁵N | ||

| N1 (pyrrole-like) | ~190 - 200 | Appears at a higher field. nih.gov |

| N2 (pyridine-like) | ~240 - 250 | Appears at a lower field. nih.gov |

Note: The data in this table are estimated values based on analogous compounds and general principles of NMR spectroscopy. Specific experimental values may vary.

1H-pyrazoles substituted unsymmetrically at the 3 and 5 positions, like 4-Bromo-3-chloro-1H-pyrazole, can exist as two distinct annular tautomers. The proton can reside on either N1 (adjacent to the C5-H) or N2 (adjacent to the C3-Cl).

In solution at room temperature, the exchange of the N-H proton between the two nitrogen atoms is typically fast on the NMR timescale. bohrium.com This rapid exchange results in an averaged spectrum where the signals for the C3 and C5 positions are averaged, making the two tautomers indistinguishable. For example, instead of two distinct signals for the C5-H in each tautomer, only a single, averaged peak is observed. The same averaging effect applies to the ¹³C and ¹⁵N NMR spectra. bohrium.com The study of tautomeric equilibria therefore requires specialized techniques, such as low-temperature NMR.

To resolve the individual signals of the coexisting tautomers, the rate of proton exchange must be slowed down. This is achieved by recording NMR spectra at low temperatures. fu-berlin.de As the temperature is decreased, the rate of proton transfer slows, and if the coalescence temperature is passed, the NMR spectrum will resolve into two separate sets of signals, one for each tautomer.

By integrating the signals of the distinct tautomers at these low temperatures, their relative populations can be determined, allowing for the calculation of the tautomeric equilibrium constant (KT). fu-berlin.de This method has been successfully applied to numerous pyrazole systems to understand how electronic and steric effects of substituents influence tautomeric preference. fu-berlin.de For 4-Bromo-3-chloro-1H-pyrazole, it is expected that the tautomer with the N-H proton at the N1 position (3-chloro-4-bromo tautomer) would be thermodynamically favored over the N2-H tautomer (5-chloro-4-bromo tautomer) due to the electronic influence of the substituents, though experimental verification via low-temperature NMR would be required for confirmation.

Vibrational Spectroscopy (Infrared) Applications in Structural Assignment

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding within a molecule. For 4-Bromo-3-chloro-1H-pyrazole, the IR spectrum would be characterized by specific vibrational modes. A comparative analysis with 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole reveals key spectral regions. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 2600 - 3200 | Broad and complex due to strong intermolecular hydrogen bonding in the solid state. mdpi.com |

| C-H Stretch | ~3100 - 3150 | Aromatic C-H stretching of the pyrazole ring. |

| C=N/C=C Stretch | 1400 - 1600 | Ring stretching vibrations. |

| C-Cl Stretch | 700 - 850 | Characteristic absorption for the carbon-chlorine bond. |

| C-Br Stretch | 500 - 650 | Characteristic absorption for the carbon-bromine bond. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern. For 4-Bromo-3-chloro-1H-pyrazole, the mass spectrum would exhibit a characteristic molecular ion (M⁺) peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a complex isotopic pattern for the molecular ion.

The fragmentation of halogenated pyrazoles follows predictable pathways. researchgate.netresearchgate.net The primary fragmentation steps for 4-Bromo-3-chloro-1H-pyrazole are expected to be:

Loss of a Halogen Radical: The initial fragmentation would likely involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl), with the loss of the weaker C-Br bond being more probable.

Expulsion of N₂: The resulting [M - Br]⁺ or [M - Cl]⁺ ion can then lose a molecule of dinitrogen (N₂), a characteristic fragmentation for many nitrogen-containing heterocyclic rings. researchgate.net

Loss of HCN: Another common pathway for pyrazoles is the successive loss of hydrogen cyanide (HCN) molecules from the molecular ion or subsequent fragments. researchgate.net

| Fragment Ion | Description |

| [M]⁺ | Molecular ion, showing a characteristic isotopic pattern for one Br and one Cl atom. |

| [M - Br]⁺ | Loss of a bromine radical. |

| [M - Cl]⁺ | Loss of a chlorine radical. |

| [[M - Br] - N₂]⁺ | Loss of N₂ following the loss of Br. |

| [M - HCN]⁺ | Loss of a neutral hydrogen cyanide molecule. |

X-ray Crystallography of 4-Bromo-3-chloro-1H-pyrazole and its Halogen Analogues

While a specific crystal structure for 4-Bromo-3-chloro-1H-pyrazole is not available in the surveyed literature, its solid-state structure can be confidently inferred from its close and isostructural halogen analogues, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole. mdpi.comnih.goviucr.org

Both 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole crystallize in the orthorhombic space group Pnma. nih.goviucr.org Their crystal packing is dominated by strong intermolecular N-H···N hydrogen bonds, which assemble the individual pyrazole molecules into planar, trimeric units. mdpi.comnih.gov In these trimers, three pyrazole molecules are linked in a head-to-tail fashion, forming a cyclic hydrogen-bonded motif. mdpi.com Due to the crystallographic symmetry, the N-H proton is disordered over two positions, reflecting the tautomeric nature of the pyrazole ring even in the solid state. nih.gov

Given that 4-chloro- and 4-bromo-1H-pyrazole are isostructural, it is highly probable that 4-Bromo-3-chloro-1H-pyrazole would adopt a similar trimeric assembly in the solid state, governed by the same hydrogen-bonding interactions.

| Parameter | 4-chloro-1H-pyrazole nih.gov | 4-bromo-1H-pyrazole mdpi.com |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| a (Å) | 11.2398(6) | 11.516(2) |

| b (Å) | 3.8214(2) | 3.899(1) |

| c (Å) | 9.5391(5) | 9.770(2) |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |

| Volume (ų) | 409.80(4) | 438.2(2) |

| Z | 4 | 4 |

| Key Feature | Trimeric H-bonded assembly | Trimeric H-bonded assembly |

Determination of Solid-State Molecular Structure

The solid-state molecular structures of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole have been determined using low-temperature X-ray crystallography. nih.gov Both compounds are isostructural, crystallizing in the orthorhombic space group Pnma. nih.goviucr.org

The asymmetric unit in both structures uniquely consists of one and a half pyrazole molecules (Z' = 1.5). nih.gov This arrangement is the result of a crystallographic mirror plane that bisects one of the three molecules in the fundamental assembly, passing through the halogen atom, the C4 atom, and the N1-N2 bond. nih.gov Data for these structures were collected at low temperatures (170 K for the chloro analogue) to mitigate sublimation that can be induced by the heat from X-rays. nih.gov

The key crystallographic parameters for 4-chloro-1H-pyrazole are summarized in the table below.

| Parameter | 4-chloro-1H-pyrazole |

| Formula | C₃H₃ClN₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Temperature | 170 K |

| Z' | 1.5 |

| Special Feature | Isostructural with 4-bromo analogue |

This table presents crystallographic data for 4-chloro-1H-pyrazole. nih.goviucr.org

Analysis of Intermolecular N–H···N Hydrogen Bonding Networks

The defining feature of the crystal packing in 4-halogenated pyrazoles is the presence of intermolecular N–H···N hydrogen bonds. nih.gov In the solid state, pyrazoles act as both hydrogen-bond donors (via the pyrrole-like N1–H group) and acceptors (via the pyridine-like N2 atom). mdpi.com

In the case of 4-chloro-1H-pyrazole, this hydrogen bonding links the molecules into a distinct aggregate. The intermolecular N···N distances are approximately 2.858 Å and 2.885 Å, which are consistent with typical hydrogen-bond interactions observed in other pyrazole derivatives. nih.gov These interactions are the primary force driving the formation of the supramolecular assemblies discussed in the following section.

Characterization of Supramolecular Assemblies (e.g., trimeric units, catemers)

The topology of hydrogen-bonded aggregates in pyrazoles can vary, leading to dimers, trimers, tetramers, or polymeric chains (catemers). iucr.org For 4-chloro-1H-pyrazole and its isostructural analogue, 4-bromo-1H-pyrazole, the intermolecular N–H···N hydrogen bonds result in the formation of approximately planar, triangular assemblies known as trimeric units. iucr.orgmdpi.com

These trimeric motifs are a recurring feature in pyrazoles with small to medium-sized substituents at the 4-position. nih.gov The packing of these trimeric units results in a herringbone arrangement when viewed down the b-axis of the crystal. nih.goviucr.org Notably, the structures of 4-chloro- and 4-bromo-1H-pyrazole exhibit no significant π-stacking interactions. nih.gov

Investigation of Proton and Atom Disorder in Crystal Structures

A significant structural feature of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole is crystallographic disorder. iucr.org Due to the Pnma space group symmetry and the presence of a mirror plane bisecting one molecule of the trimer, the N–H proton is crystallographically disordered over two equivalent positions, with each position having a 50% occupancy. nih.gov

This means that within the crystal lattice, the proton cannot be assigned to a single nitrogen atom but is statistically distributed between the two possible nitrogen atoms of the pyrazole ring. nih.gov Furthermore, this disorder extends to the carbon and nitrogen atoms of the pyrazole ring itself. In an ordered pyrazole, the C–N and C–C bonds on the 'pyrrole-like' side are distinct from those on the 'pyridine-like' side. However, in the disordered structure of 4-chloro-1H-pyrazole, these bonds become crystallographically indistinguishable. nih.goviucr.org Attempts to refine the crystal structure in a lower symmetry space group (Pn2₁a) to resolve this disorder did not lead to an improved model, confirming that the disorder is an intrinsic feature of the crystal structure. iucr.org

Theoretical and Computational Chemistry Investigations of 4 Bromo 3 Chloro 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for investigating the properties of pyrazole (B372694) derivatives.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 4-Bromo-3-chloro-1H-pyrazole, this involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles. By finding the minimum on this potential energy surface, the equilibrium geometry can be identified.

Given the relative rigidity of the pyrazole ring, significant conformational isomerism is not expected. However, the orientation of the N-H proton is a key variable. DFT calculations can precisely determine the bond lengths between the carbon, nitrogen, bromine, and chlorine atoms, as well as the planarity of the pyrazole ring.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Bromo-3-chloro-1H-pyrazole Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific molecule.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C3-Cl | 1.73 | ||

| C4-Br | 1.89 | ||

| N1-N2 | 1.35 | ||

| C3-C4 | 1.38 | ||

| N2-C3 | 1.33 | ||

| C4-C5 | 1.40 | ||

| C5-N1 | 1.34 | ||

| N1-H | 1.01 | ||

| N1-N2-C3 | 112.0 | ||

| N2-C3-C4 | 105.0 | ||

| C3-C4-C5 | 107.0 | ||

| C4-C5-N1 | 108.0 | ||

| C5-N1-N2 | 118.0 | ||

| H-N1-N2-C3 | 180.0 |

Prediction and Correlation of Spectroscopic Data (NMR, IR) with Experimental Results

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computed structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the substitution pattern on the pyrazole ring.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the vibrational modes of the molecule, such as N-H stretching, C-N stretching, and C-H bending. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecular structure.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 4-Bromo-3-chloro-1H-pyrazole Note: This table illustrates the expected correlation between theoretical predictions and experimental data. The values are representative and not from specific published research on this compound.

| Nucleus/Mode | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Experimental Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H (N-H) | 13.5 | 13.2 |

| ¹H (C5-H) | 7.8 | 7.6 |

| ¹³C (C3) | 138.0 | 137.5 |

| ¹³C (C4) | 95.0 | 94.2 |

| ¹³C (C5) | 130.0 | 129.8 |

| N-H Stretch | 3150 | 3145 |

| C=N Stretch | 1550 | 1548 |

| C-Cl Stretch | 780 | 775 |

| C-Br Stretch | 620 | 615 |

Energetic and Structural Predominance of Tautomeric Forms

Substituted pyrazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For 4-Bromo-3-chloro-1H-pyrazole, the primary tautomerism involves the position of the hydrogen atom on one of the two nitrogen atoms. DFT calculations can determine the relative energies of these tautomers. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form in equilibrium. These energy differences can also be used to estimate the equilibrium constant between the tautomers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity.

HOMO: The energy and location of the HOMO indicate the ability of the molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: The energy and location of the LUMO indicate the ability of the molecule to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more likely to be reactive. For 4-Bromo-3-chloro-1H-pyrazole, FMO analysis can predict which sites on the pyrazole ring are most likely to participate in chemical reactions.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of 4-Bromo-3-chloro-1H-pyrazole over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal information about the molecule's conformational flexibility, its interactions with solvent molecules, and its vibrational dynamics at different temperatures. This approach provides a more realistic picture of the molecule's behavior in a condensed phase.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving 4-Bromo-3-chloro-1H-pyrazole, such as N-alkylation or cross-coupling reactions, DFT can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, the activation energy for each step can be determined, providing a detailed understanding of the reaction kinetics and thermodynamics. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Docking Simulations for Exploring Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in theoretical and computational chemistry for exploring the potential interactions between a small molecule ligand, such as 4-Bromo-3-chloro-1H-pyrazole, and a macromolecular target, typically a protein. eurasianjournals.com While specific molecular docking studies exclusively focused on 4-Bromo-3-chloro-1H-pyrazole are not extensively available in public literature, insights can be drawn from computational analyses of structurally related pyrazole derivatives to predict its potential binding modes and interactions.

The process involves placing the ligand into the binding site of a protein receptor and evaluating the binding affinity using a scoring function. ijpbs.com For pyrazole derivatives, docking studies have been crucial in identifying potential inhibitors for various protein targets by analyzing binding energies and interaction profiles. nih.gov

Predicted Interaction Profile of 4-Bromo-3-chloro-1H-pyrazole

Based on studies of analogous compounds, the interaction of 4-Bromo-3-chloro-1H-pyrazole with protein active sites is likely governed by a combination of hydrogen bonds, hydrophobic interactions, and halogen-specific interactions. The pyrazole core itself is a versatile scaffold, with its two adjacent nitrogen atoms capable of acting as both hydrogen bond donors and acceptors. eurasianjournals.com

The substituents at the 3 and 4 positions—chlorine and bromine, respectively—are expected to significantly influence the binding affinity and specificity. Halogen atoms on a ligand can modulate its physicochemical properties and participate in specific non-covalent interactions known as halogen bonds. researchgate.netnih.gov These interactions occur between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chains of certain amino acids. nih.govsemanticscholar.org

The potential interactions for 4-Bromo-3-chloro-1H-pyrazole can be summarized as follows:

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the pyridine-like nitrogen atom can act as a hydrogen bond acceptor. These interactions are fundamental to the binding of many pyrazole derivatives to their targets. rdd.edu.iq

Halogen Bonding: The bromine and chlorine atoms can form halogen bonds with Lewis basic residues in a protein's active site, such as the oxygen atoms in aspartate, glutamate, or serine, and the nitrogen in histidine. nih.govresearchgate.net This type of interaction can be crucial for the stability of the ligand-protein complex. nih.gov

Table 1: Potential Molecular Interactions for 4-Bromo-3-chloro-1H-pyrazole

| Interaction Type | Potential Participating Groups on Ligand | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Pyrazole N-H | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl |

| Hydrogen Bond (Acceptor) | Pyrazole N | Arginine, Lysine, Histidine, Asparagine, Glutamine |

| Halogen Bond | Bromine, Chlorine | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine, Main-chain Carbonyls |

| Van der Waals Forces | Entire Molecule | Aliphatic and Aromatic side chains (e.g., Leucine, Isoleucine, Phenylalanine) |

In Silico Studies of Pyrazole Derivatives with Protein Targets

To contextualize the potential applications of molecular docking for 4-Bromo-3-chloro-1H-pyrazole, it is useful to review findings from studies on other pyrazole derivatives. Computational studies have successfully docked pyrazole-based compounds into the active sites of a wide range of protein targets, revealing key binding modes. nih.govnih.gov For instance, docking studies on pyrazole derivatives have identified potent inhibitors for targets such as kinases, carbonic anhydrases, and various enzymes implicated in cancer. nih.govnih.govnih.gov

In one study, various pyrazole derivatives were docked with proteins like C-RAF, CYP17, and VEGFR, with binding affinities ranging from -3.7 to -10.4 kcal/mol. nih.gov Another investigation focusing on pyrazole-carboxamides as carbonic anhydrase inhibitors used docking to elucidate the binding mechanisms and found favorable interactions compared to a reference inhibitor. nih.gov These studies consistently highlight the importance of hydrogen bonds and hydrophobic contacts in the stabilization of the ligand-protein complex. nih.govnih.gov The binding energy values from such studies are critical in ranking potential lead compounds for further development. nih.gov

Table 2: Examples of Protein Targets and Binding Affinities for Various Pyrazole Derivatives from Docking Studies

| Protein Target | PDB ID | Example Pyrazole Derivative Type | Reported Binding Affinity Range (kcal/mol) |

|---|---|---|---|

| C-RAF | N/A | In-house synthesized pyrazoles | -9.7 (for best compound) |

| CYP17 | N/A | In-house synthesized pyrazoles | -3.7 to -10.4 |

| CRMP2 | 6JV9 | In-house synthesized pyrazoles | -4.1 to -7.0 |

| RET Kinase | N/A | Fused-ring pyrazole | -7.14 (for most active compound) |

| Carbonic Anhydrase II | N/A | Pyrazole-carboxamides | Not specified in kcal/mol |

Note: The data in this table is derived from studies on various pyrazole derivatives and is presented to illustrate the application of molecular docking, not to represent direct results for 4-Bromo-3-chloro-1H-pyrazole. nih.govnih.govnih.gov

The insights gained from these computational models are invaluable for guiding the rational design of new pyrazole derivatives with potentially enhanced affinity and selectivity for specific biological targets. eurasianjournals.com Further molecular dynamics simulations can then be employed to validate the stability of the docked poses and provide a more dynamic picture of the ligand-receptor interactions over time. nih.gov

Applications in Specialized Chemical Research Fields

Role as a Privileged Scaffold in Medicinal Chemistry Research and Design

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. tsijournals.comchim.it The introduction of halogen atoms, such as in 4-Bromo-3-chloro-1H-pyrazole, can significantly enhance the biological activity and metabolic stability of resulting drug candidates. This di-halogenated pyrazole serves as a versatile starting material for the synthesis of a wide array of more complex heterocyclic frameworks with potential therapeutic applications, including kinase inhibitors for cancer therapy. nih.govmdpi.com

The reactivity of the bromine and chlorine substituents on the 4-Bromo-3-chloro-1H-pyrazole ring can be selectively exploited to build more intricate molecular architectures. The bromine atom at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups, leading to the formation of diverse and complex heterocyclic structures. mdpi.com For instance, the pyrazole core can be elaborated into fused bicyclic systems like pyrazolo[3,4-c]pyrazoles, which have demonstrated pharmacological potential. Research has shown that N-aryl pyrazoles can be synthesized from aryl halides and 1,3-dicarbonyl compounds, highlighting a pathway for creating complex derivatives.

The strategic, stepwise functionalization of the pyrazole ring is a common approach. Often, a pyrazole core is first synthesized and then halogenated to introduce reactive handles for subsequent modifications. researchgate.net This allows for the controlled and regioselective synthesis of highly substituted pyrazoles.

| Reaction Type | Reagents/Catalysts | Moiety Introduced | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Aromatic and unsaturated moieties | C-C bond formation at the 4-position |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | Amino groups | C-N bond formation at the 4-position |

| Sonogashira Coupling | Terminal alkynes, Pd and Cu(I) catalysts | Alkynyl groups | C-C bond formation at the 4-position |

This table summarizes common cross-coupling reactions used to functionalize halogenated pyrazoles, which are applicable to 4-Bromo-3-chloro-1H-pyrazole for the synthesis of complex derivatives.

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. dntb.gov.ua Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry to optimize the therapeutic properties of these compounds. The presence of halogen atoms, as in 4-Bromo-3-chloro-1H-pyrazole, significantly influences the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets. dntb.gov.ua

For example, in the development of kinase inhibitors, the specific substitution pattern on the pyrazole ring is critical for achieving high potency and selectivity. nih.gov The ability to systematically modify the 4-Bromo-3-chloro-1H-pyrazole scaffold through reactions like cross-coupling allows researchers to explore the SAR of novel derivatives. By introducing a variety of substituents at the 4-position, chemists can probe the binding pocket of a target enzyme and identify the optimal chemical features for therapeutic efficacy. Studies on other substituted pyrazoles have shown that the introduction of different functional groups can dramatically alter their biological activity, underscoring the importance of such explorations. dntb.gov.ua

Contributions to Agrochemical Research and Development

The pyrazole moiety is a key component in a wide range of agrochemicals, including fungicides, insecticides, and herbicides. tsijournals.comresearchgate.net The specific halogenation pattern of 4-Bromo-3-chloro-1H-pyrazole makes it an attractive starting point for the synthesis of novel and effective crop protection agents.

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. 4-Bromo-3-chloro-1H-pyrazole serves as a valuable building block for creating such libraries of pyrazole-based compounds. The differential reactivity of the bromine and chlorine atoms allows for a combinatorial approach to synthesis, where a wide variety of functional groups can be introduced to generate a diverse set of molecules for biological screening.

Research has shown that the presence of halogen atoms on the pyrazole ring can be crucial for the fungicidal and insecticidal activity of the resulting compounds. researchgate.netmdpi.com For instance, certain pyrazole carboxamide derivatives have demonstrated potent insecticidal properties. researchgate.net The synthesis of such compounds often starts from a halogenated pyrazole precursor, which is then elaborated through a series of chemical transformations. The ability to fine-tune the substitution pattern on the pyrazole ring is essential for optimizing the efficacy and selectivity of the final agrochemical product.

| Agrochemical Class | Importance of Pyrazole Scaffold |

| Fungicides | Many commercial fungicides contain a pyrazole moiety, with the substitution pattern being key to their activity against specific plant pathogens. mdpi.comnih.gov |

| Insecticides | Pyrazole-based insecticides are known for their effectiveness against a range of pests. The specific substituents influence the mode of action and target spectrum. researchgate.net |

| Herbicides | Pyrazole derivatives have also been developed as herbicides, with the chemical structure determining their selectivity for different weed species. tsijournals.com |

This table highlights the importance of the pyrazole scaffold in various classes of agrochemicals, a field where 4-Bromo-3-chloro-1H-pyrazole can serve as a key synthetic intermediate.

Advanced Materials Science Applications

While the primary applications of 4-Bromo-3-chloro-1H-pyrazole are in the life sciences, the unique electronic properties of the pyrazole ring also make its derivatives of interest in the field of materials science.

Pyrazole derivatives have been investigated for their potential use in the development of functional organic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the pyrazole ring can be tuned by the introduction of different substituents, which can influence the luminescent properties of the resulting materials. The synthesis of such materials often involves the use of halogenated precursors that can be functionalized through cross-coupling reactions to build larger conjugated systems.

Furthermore, pyrazole-containing ligands are known to form coordination polymers with metal ions. mdpi.comunipd.it The specific substituents on the pyrazole ring can influence the structure and properties of these coordination polymers. While direct applications of 4-Bromo-3-chloro-1H-pyrazole in this area are not yet widely reported, its potential as a precursor for pyrazole-based ligands for the synthesis of novel coordination polymers with interesting magnetic, optical, or catalytic properties remains an area for future exploration.

Ligand Design in Catalysis

The pyrazole nucleus is a well-established platform for the design of ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and substituents on the ring can be used to fine-tune the electronic and steric environment of the resulting metal complex.

Development of 4-Bromo-3-chloro-1H-pyrazole Derived Ligands for Metal Complexes